molecular formula C9H14O B8293593 2,2,4-Trimethyl-3-cyclohexen-1-one

2,2,4-Trimethyl-3-cyclohexen-1-one

Cat. No. B8293593
M. Wt: 138.21 g/mol
InChI Key: DPEYLVROBUOQEQ-UHFFFAOYSA-N
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Patent
US04670041

Procedure details

To a 500 ml 3-neck, round-bottom flask were charged 37.5 g of 88% purity 4-methyl-3-cyclohexen-1-one, 100 ml of ether, 89.5 g of methyl iodide and 0.3 g of methyltrioctylammonium chloride. This mixture was stirred mechanically at ambient temperature and treated with 30 g of granular sodium hydroxide. After 20 minutes at gentle reflux (no cooling used), heat was applied to maintain the reflux for 2 hours longer. The cooled mixture was diluted with ether and treated with water to dissolve the suspended salts. The ether was separated and the aqueous layer was extracted with ether. The combined ether extracts were washed, dried, concentrated and Claisen-distilled to give 36.5 g of the desired product, b.p. 60° C. (10 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
89.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7]C[C:5](=O)[CH2:4][CH:3]=1.[CH3:9]I.[OH-].[Na+].O.CC[O:16][CH2:17][CH3:18]>[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC>[CH3:7][C:2]1([CH3:1])[CH:3]=[C:4]([CH3:5])[CH2:9][CH2:18][C:17]1=[O:16] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)=O
Name
Quantity
89.5 g
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred mechanically at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 20 minutes at gentle reflux (no cooling
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 2 hours longer
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the suspended salts
CUSTOM
Type
CUSTOM
Details
The ether was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined ether extracts were washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Claisen-distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CCC(=C1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.